molecular formula C9H12ClF2NO B3014337 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride CAS No. 2408966-09-4

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride

Cat. No. B3014337
M. Wt: 223.65
InChI Key: BMQSRVQGGOANQS-UHFFFAOYSA-N
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Description

The compound 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature methoxyphenyl groups and halogenated ethane structures. For instance, the first paper discusses a compound with a similar methoxyphenyl moiety, 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, which forms helical chains through N-H...O hydrogen bonds . This suggests that the methoxyphenyl group can participate in hydrogen bonding, which could be relevant for understanding the behavior of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride in a similar context.

Synthesis Analysis

The papers do not provide a direct synthesis route for 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride. However, they describe the synthesis of closely related compounds. For example, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone is achieved through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . This indicates that halogenated ethanones with methoxyphenyl substituents can be synthesized via one-pot reactions, which might be adaptable for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride. The presence of halogens and the methoxyphenyl group in the related compounds suggests that the target compound may also exhibit interesting structural features, such as hydrogen bonding or halogen interactions, which could be elucidated using these analytical methods.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride. However, they do mention that molecules of 2,2,2-trichloro-N,N'-bis(4-chlorophenyl)ethane-1,1-diamine are connected into a three-dimensional framework by Cl...Cl interactions and a C-H...Cl hydrogen bond . This implies that halogenated compounds can engage in specific interactions that could influence the reactivity and chemical behavior of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride are not directly reported in the papers. Nonetheless, the structural features of the related compounds suggest that the target compound may have similar properties, such as solubility influenced by the methoxy group and potential for intermolecular interactions due to the presence of halogens. These properties would be important for understanding the compound's behavior in various environments and could be inferred from the behavior of the structurally similar compounds discussed in the papers .

Scientific Research Applications

Photolysis in Bioconjugation

  • The photolysis of related compounds in the presence of various solvents can lead to photoproducts consistent with the intermediacy of a singlet carbene. In some cases, this can reverse the photoinsertion process, suggesting limitations in their utility for obtaining primary sequence data in biological systems (Platz et al., 1991).

Role in Microbial Dechlorination

  • Environmental studies have shown the transformation of related compounds like methoxychlor by certain bacterial species, leading to dechlorinated products. This indicates the role of such compounds in environmental processes and their potential biodegradation pathways (Yim et al., 2008).

Metabolic Pathways in Rats

  • In vivo metabolism studies in rats have identified various metabolites of related psychoactive phenethylamines, suggesting metabolic pathways that involve deamination and subsequent reduction or oxidation (Kanamori et al., 2002).

Chemical Synthesis and Derivative Studies

  • Research on the synthesis of related compounds and their derivatives offers insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Bordeau et al., 2006).

Role in Environmental Biodegradation

  • Studies on related compounds like methoxychlor in environmental bacterial species indicate their role in primary dechlorination in natural submerged environments, contributing to our understanding of environmental biodegradation (Satsuma & Masuda, 2012).

properties

IUPAC Name

2,2-difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-13-8-4-2-3-7(5-8)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSRVQGGOANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride

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